molecular formula C15H17ClN4 B14222286 5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine CAS No. 823795-61-5

5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine

Cat. No.: B14222286
CAS No.: 823795-61-5
M. Wt: 288.77 g/mol
InChI Key: BBIDJOSOBFAJJT-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a phenyl group, and a methylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine typically involves the reaction of 5-chloro-2-phenylpyrimidine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution Reactions: The phenyl and piperazinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present on the compound.

Scientific Research Applications

5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical entities.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)-2-phenylpyrimidine: Lacks the chloro substituent.

    5-Chloro-2-phenylpyrimidine: Lacks the piperazinyl substituent.

    4-(4-Methylpiperazin-1-yl)-2-phenylpyridine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-Chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is unique due to the presence of both the chloro and piperazinyl substituents on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable entity in various research and industrial applications.

Properties

CAS No.

823795-61-5

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

IUPAC Name

5-chloro-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine

InChI

InChI=1S/C15H17ClN4/c1-19-7-9-20(10-8-19)15-13(16)11-17-14(18-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

BBIDJOSOBFAJJT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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